tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate
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Overview
Description
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanothietan ring, and a methyl group attached to the carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanothietan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods are critical to ensure the efficient and cost-effective production of the compound. Common purification techniques include crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new carbamate derivatives.
Scientific Research Applications
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: The compound is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-cyanothietan-3-yl)-N-ethyl-carbamate
- tert-Butyl N-(3-cyanothietan-3-yl)-N-propyl-carbamate
- tert-Butyl N-(3-cyanothietan-3-yl)-N-isopropyl-carbamate
Uniqueness
tert-Butyl N-(3-cyanothietan-3-yl)-N-methyl-carbamate is unique due to its specific structural features, such as the presence of a methyl group attached to the carbamate moiety
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl N-(3-cyanothietan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-9(2,3)14-8(13)12(4)10(5-11)6-15-7-10/h6-7H2,1-4H3 |
InChI Key |
MYMBFTIWEWHJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CSC1)C#N |
Origin of Product |
United States |
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